Diethyl phosphonate
Overview
Description
Synthesis Analysis
Diethyl phosphonate synthesis varies according to the desired phosphonate derivatives. For example, asymmetric synthesis approaches have been used to create specific enantiomers of diethyl phosphonate derivatives, such as diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate, through a series of intermediate reactions starting from diethyl phosphite (Smith et al., 2003). Additionally, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate synthesis involves characterizations like FTIR, FT-Raman, and UV–Vis along with DFT calculations for structural and electronic analysis (Uppal et al., 2018).
Molecular Structure Analysis
The molecular structure of diethyl phosphonates can be extensively characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and ultraviolet-visible spectroscopy (UV-Vis), as well as computational methods such as density functional theory (DFT) to determine structural geometries and electronic properties. The thermodynamic properties are also analyzed through thermal analyses, providing insights into stability and reactivity (Uppal et al., 2018).
Chemical Reactions and Properties
Diethyl phosphonates participate in various chemical reactions, including alkylation, cleavage, and stereoselective reactions. These reactions are crucial for modifying the phosphonate group and introducing different functional groups to the molecule, aiding in the development of pharmaceuticals and materials (Smith et al., 2003).
Scientific Research Applications
Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate is used in synthesizing alkynes like (4-methoxyphenyl)ethyne, serving as an intermediate in their synthesis (Marinetti & Savignac, 2003).
Medicinal Research : Diethyl (difluoro(trimethylsilyl)methyl)phosphonate facilitates the creation of diverse -hydroxy-,-difluorophosphonates, potentially targeting medicinal research (Wang, Cao, & Zhou, 2016).
Enzyme Inhibition and Antibacterial Agent : Diethyl [(4-bromoanilino) (4-ethynyl-phenyl) methyl] phosphonate shows promise as an enzyme inhibitor and antibacterial agent (Ouahrouch et al., 2014).
Cancer Treatment : Diethyl phosphonate 10, a vitamin D analogue, exhibits potent antiproliferative effects and lacks calcemic effects in vivo, making it a potential cancer treatment option (Salomón et al., 2011).
Chemo-differentiation Therapy : It shows potent anticancer activity and potential for chemo-differentiation therapy in acute promyelocytic leukemia and other acute myeloid leukemias (Mohammadi et al., 2019).
Corrosion Inhibition : Diethyl (phenylamino) methyl phosphonate derivatives demonstrate promising corrosion inhibition properties for carbon steel (Moumeni et al., 2020).
Dental Composites and Hybrid Nanoparticles : Phosphonate-functional monomers, oligomers, silanes, and hybrid nanoparticles derived from diethyl phosphonate have applications in dental composites and improve filler-matrix interaction (Schmider et al., 2005).
Synthesis of Phosphonates : Novel synthesis methods for phosphonates from diethyl (trichloromethyl)phosphonate, leading to (chlorovinyl)phosphonates and subsequently saturated phosphonates, have been developed (Lowen & Almond, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethoxy(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCYSACZTOKNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline] | |
Record name | Phosphonic acid, diethyl ester | |
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Record name | Diethyl hydrogen phosphite | |
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URL | https://haz-map.com/Agents/4846 | |
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Boiling Point |
138 °C, Boiling point: 54 °C at 6 mm Hg | |
Record name | DIETHYL HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride | |
Record name | DIETHYL HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.069 g/cu cm at 25 °C | |
Record name | DIETHYL HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.76 (Air = 1) | |
Record name | DIETHYL HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
11.2 [mmHg], 11.2 mm Hg at 25 °C | |
Record name | Diethyl hydrogen phosphite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | DIETHYL HYDROGEN PHOSPHITE | |
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Product Name |
Diethyl phosphonate | |
Color/Form |
Water-white liquid | |
CAS RN |
762-04-9 | |
Record name | Diethyl hydrogen phosphite | |
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Record name | Diethyl phosphonate | |
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Record name | Diethyl phosphonate | |
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Record name | Phosphonic acid, diethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Diethyl phosphonate | |
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Record name | DIETHYL PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | DIETHYL HYDROGEN PHOSPHITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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